(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one: is a complex organic compound characterized by its unique molecular structure. This compound features a benzofuran core with various substituents, including a benzodioxole group and a methylbenzyl ether group. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the benzodioxole and methylbenzyl ether groups. Common reagents used in these reactions include aromatic aldehydes, phenols, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the benzofuran core, with common reagents including halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Properties
Molecular Formula |
C24H18O5 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylphenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H18O5/c1-15-2-4-16(5-3-15)13-26-18-7-8-19-21(12-18)29-23(24(19)25)11-17-6-9-20-22(10-17)28-14-27-20/h2-12H,13-14H2,1H3/b23-11- |
InChI Key |
PXBGOBDWUSVJAK-KSEXSDGBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3 |
Origin of Product |
United States |
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